

9-Phenylcarbazole-d13: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 9-Phenylcarbazole-d13

Cat. No.: B15558545

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile of **9-Phenylcarbazole-d13**, a deuterated internal standard critical for quantitative bioanalytical studies. This document outlines the typical specifications, analytical methodologies employed for its characterization, and a summary of its key properties.

Analytical Data Summary

The following tables summarize the typical quantitative data for **9-Phenylcarbazole-d13**. These values are representative and may vary slightly between batches. For lot-specific data, please refer to the Certificate of Analysis provided by the supplier.

Table 1: Identity and Purity

Parameter	Specification
Chemical Name	9-Phenyl-d5-carbazole-d8
CAS Number	2847910-31-8
Molecular Formula	C ₁₈ D ₁₃ N
Molecular Weight	256.38 g/mol
Chemical Purity (by HPLC)	≥98%
Isotopic Purity	≥99% Deuterium Incorporation
Appearance	White to off-white solid

Table 2: Spectroscopic and Physical Data

Parameter	Data
¹ H NMR	Conforms to structure
Mass Spectrum	Conforms to structure
Melting Point	94-98 °C
Solubility	Soluble in Methanol, Acetonitrile, DMSO

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below. These protocols are standard procedures for the quality control of deuterated internal standards.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Purpose: To determine the chemical purity of **9-Phenylcarbazole-d13** by separating it from any non-deuterated or other impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 10 μ L.
- Procedure: A solution of **9-Phenylcarbazole-d13** is prepared in the mobile phase and injected into the HPLC system. The peak area of the main component is compared to the total peak area of all components to calculate the purity.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Purpose: To confirm the molecular weight and determine the isotopic distribution of **9-Phenylcarbazole-d13**.

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Ionization Source: Electrospray Ionization (ESI) in positive mode.
- Infusion: The sample is dissolved in a suitable solvent (e.g., acetonitrile) and infused directly into the mass spectrometer.
- Data Analysis: The mass spectrum is analyzed to confirm the presence of the $[M+H]^+$ ion corresponding to the fully deuterated molecule. The relative intensities of the ions corresponding to different deuteration levels (d0 to d13) are used to calculate the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

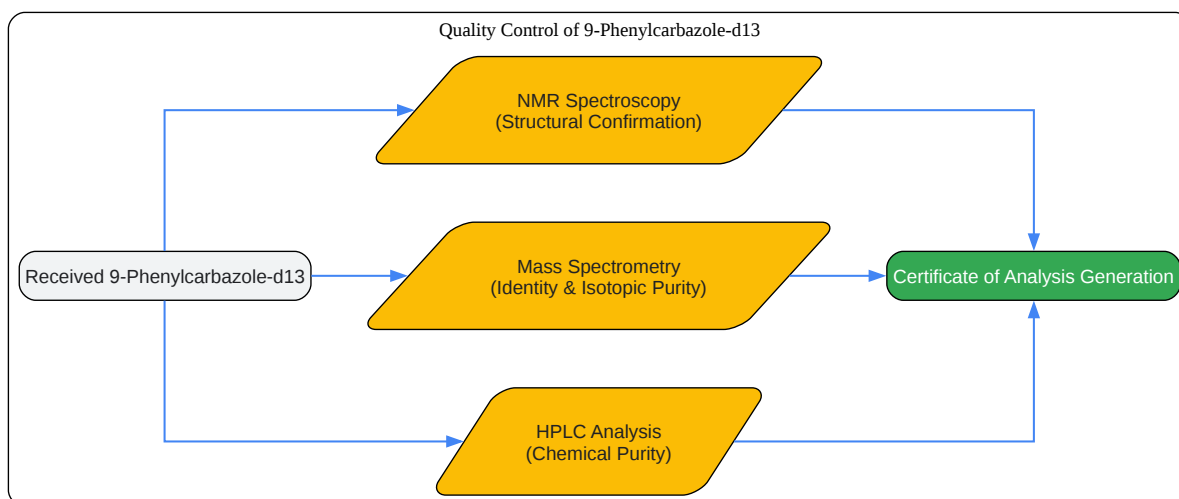
Purpose: To confirm the chemical structure of **9-Phenylcarbazole-d13**.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

- Solvent: Deuterated solvent such as Chloroform-d (CDCl_3) or Dimethyl sulfoxide-d6 (DMSO-d_6).
- Experiment: A standard proton (^1H) NMR spectrum is acquired.
- Data Analysis: The absence of signals in the aromatic region confirms the high level of deuteration. The residual proton signals are integrated to quantify the level of any remaining non-deuterated compound.

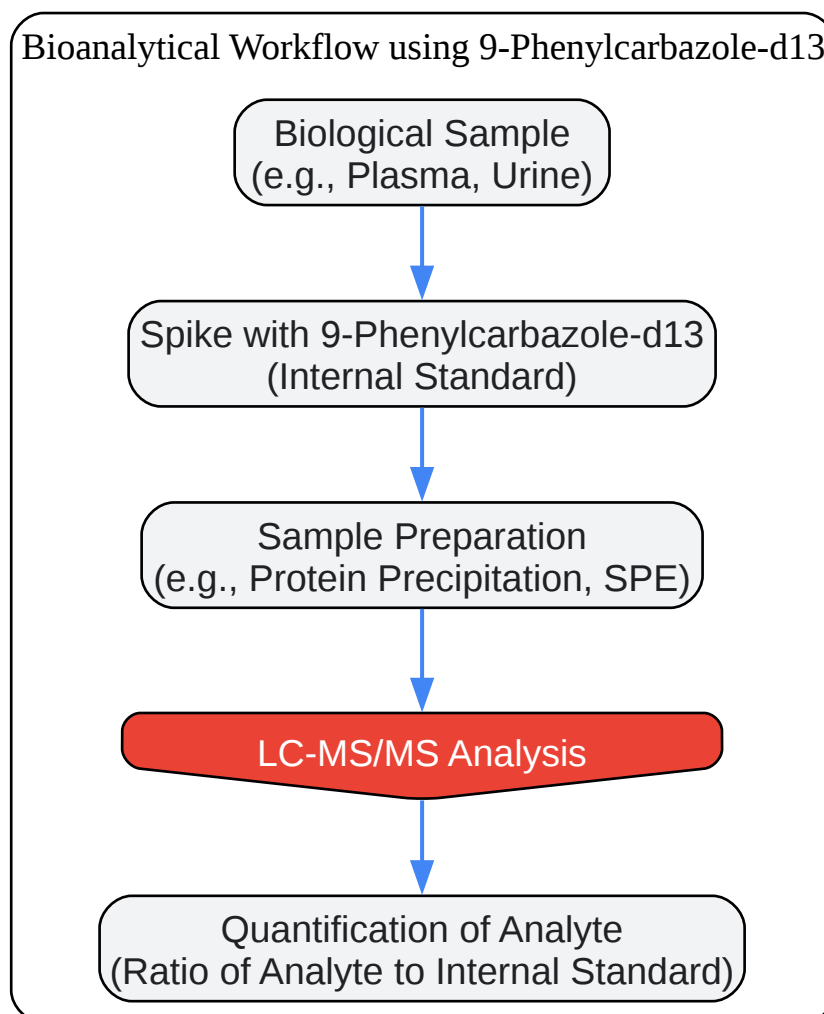
Visualized Workflows and Pathways

The following diagrams illustrate key workflows and logical relationships relevant to the analysis and use of **9-Phenylcarbazole-d13**.



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Figure 1: Quality control workflow for **9-Phenylcarbazole-d13**.



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Figure 2: Workflow for the use of **9-Phenylcarbazole-d13** as an internal standard.

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